molecular formula C16H15N5OS B10928361 N-phenyl-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide

N-phenyl-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide

Cat. No.: B10928361
M. Wt: 325.4 g/mol
InChI Key: RIWYDGVWQRAOHG-UHFFFAOYSA-N
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Description

N~1~-PHENYL-3-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]PROPANAMIDE is a complex organic compound featuring a phenyl group, a tetraazole ring, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-PHENYL-3-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]PROPANAMIDE typically involves multiple steps:

    Formation of the Tetraazole Ring: This can be achieved by reacting phenylhydrazine with sodium azide under acidic conditions.

    Thioether Formation: The tetraazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Amide Formation: Finally, the resulting intermediate is coupled with a propanamide derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-PHENYL-3-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine under strong reducing conditions.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N~1~-PHENYL-3-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]PROPANAMIDE has several applications in scientific research:

    Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its unique structural features.

    Materials Science: The compound’s stability and reactivity make it suitable for use in the development of new materials.

    Biological Studies: It can be used as a probe to study biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of N1-PHENYL-3-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]PROPANAMIDE involves its interaction with specific molecular targets. The phenyl and tetraazole groups may interact with enzymes or receptors, modulating their activity. The sulfanyl group can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N~1~-PHENYL-3-[(1-PHENYL-1H-1,2,3,4-TRIAZOL-5-YL)SULFANYL]PROPANAMIDE: Similar structure but with a triazole ring instead of a tetraazole ring.

    N~1~-PHENYL-3-[(1-PHENYL-1H-1,2,3,4-THIAZOL-5-YL)SULFANYL]PROPANAMIDE: Contains a thiazole ring instead of a tetraazole ring.

Uniqueness

N~1~-PHENYL-3-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]PROPANAMIDE is unique due to the presence of the tetraazole ring, which imparts distinct chemical and biological properties compared to its triazole and thiazole analogs.

Properties

Molecular Formula

C16H15N5OS

Molecular Weight

325.4 g/mol

IUPAC Name

N-phenyl-3-(1-phenyltetrazol-5-yl)sulfanylpropanamide

InChI

InChI=1S/C16H15N5OS/c22-15(17-13-7-3-1-4-8-13)11-12-23-16-18-19-20-21(16)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,22)

InChI Key

RIWYDGVWQRAOHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCSC2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

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